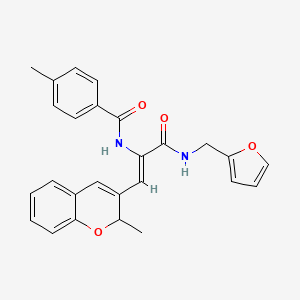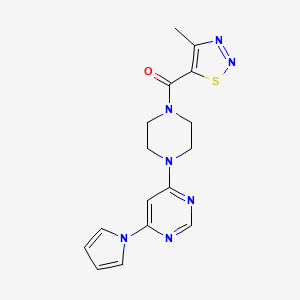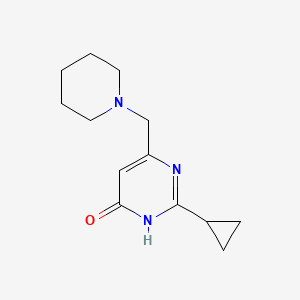![molecular formula C14H16N2O3 B2520101 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid CAS No. 477889-12-6](/img/structure/B2520101.png)
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as 6-PHC, is an organic compound that has recently gained attention in the scientific research community due to its potential for a wide range of applications. 6-PHC is an interesting molecule due to its unique structure, which features a cyclohexene ring attached to an aromatic phenylhydrazone moiety. This compound has been found to possess a variety of biochemical and physiological effects, and has been used in a number of scientific research applications. In We will also discuss the current and potential future directions of 6-PHC research.
Scientific Research Applications
Synthesis and Modification of Heterocyclic Compounds
Carboxylic acids and their derivatives play a crucial role in the synthesis of heterocyclic compounds, including indoles, which are fundamental to developing pharmaceuticals and agrochemicals. The review on indole synthesis highlights the importance of carboxylic acids in synthesizing diverse indole alkaloids, showcasing the chemical's utility in organic synthesis and drug discovery (Taber & Tirunahari, 2011).
Biocatalysis and Microbial Inhibition
Carboxylic acids are also significant in biocatalysis and as inhibitors of microbial growth, which can be crucial in biotechnological processes and food preservation. The understanding of carboxylic acid's inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae can inform the development of more robust microbial strains for industrial bioproduction processes (Jarboe, Royce, & Liu, 2013).
Catalysis and Chemical Transformations
Cyclohexene derivatives and carboxylic acids are vital in catalysis, particularly in selective oxidation reactions that are key in chemical manufacturing. Advances in the catalytic oxidation of cyclohexene demonstrate the role of these compounds in producing industrially relevant chemicals through controlled reactions (Cao et al., 2018).
Extraction and Separation Technologies
In the context of green chemistry and sustainability, carboxylic acids are explored for their roles in novel extraction and separation techniques, such as liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This research underscores the potential of carboxylic acids in developing bio-based plastics and other sustainable materials (Sprakel & Schuur, 2019).
Anticancer Research
Derivatives of cinnamic acid, which share functional similarities with the specified compound, have been investigated for their anticancer potentials. This illustrates the potential for structurally related compounds in medicinal chemistry and drug development efforts (De, Baltas, & Bedos-Belval, 2011).
properties
IUPAC Name |
6-(anilinocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(16-15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(18)19/h1-7,11-12,15H,8-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZFQUBRFJEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)


![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)
![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)


![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)
![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)
